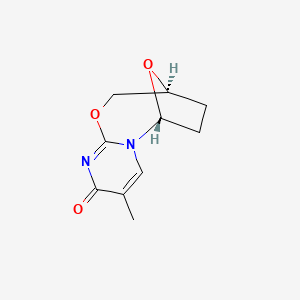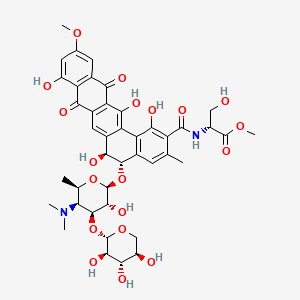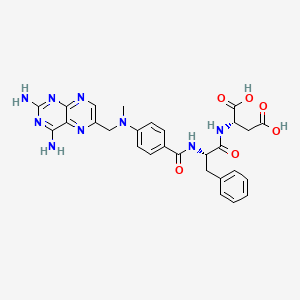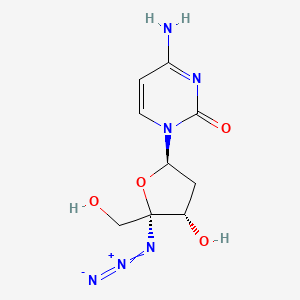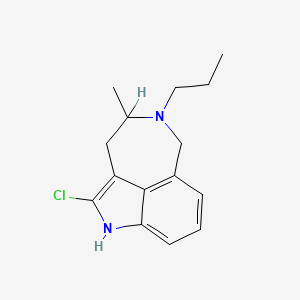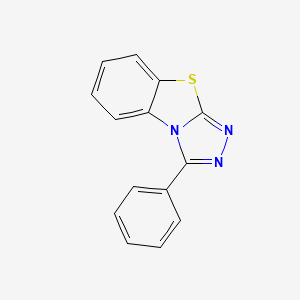
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the fusion of a triazole ring with a benzothiazole ring, which imparts unique chemical and biological properties. The presence of these fused rings makes it a versatile scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole typically involves the reaction of 4-amino-3-phenyl-5-mercapto-1,2,4-triazole with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate. The reaction is initially carried out for 2 hours, followed by the addition of p-toluenesulfonic acid (p-TsOH) to complete the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
科学的研究の応用
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting poly-ADP-ribose polymerases (PARPs) and tankyrases (TNKS).
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole involves its interaction with specific molecular targets. For instance, it competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes, such as PARP2 and TNKS2. This inhibition disrupts the enzyme’s activity, leading to the suppression of DNA repair processes in cancer cells, thereby inducing cell death .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazines: These compounds share a similar triazole ring but differ in the fused heterocyclic system.
1,2,4-Triazolo(3,4-b)(1,3,5)thiadiazines: Another variant with a different fusion pattern of the triazole and thiadiazine rings.
1,2,3-Triazolo(5,1-b)(1,3,4)thiadiazines: These compounds have a different arrangement of the triazole and thiadiazine rings.
Uniqueness
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is unique due to its specific fusion of the triazole and benzothiazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets, making it a valuable scaffold for drug development.
特性
CAS番号 |
19993-96-5 |
|---|---|
分子式 |
C14H9N3S |
分子量 |
251.31 g/mol |
IUPAC名 |
1-phenyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C14H9N3S/c1-2-6-10(7-3-1)13-15-16-14-17(13)11-8-4-5-9-12(11)18-14/h1-9H |
InChIキー |
KDTJMEXGCZZEOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


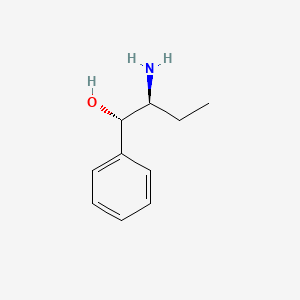
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)

